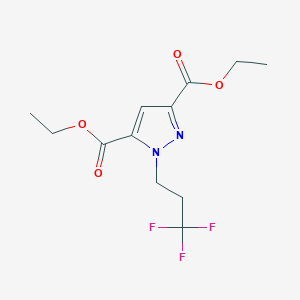

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Description

Properties

Molecular Formula |

C12H15F3N2O4 |

|---|---|

Molecular Weight |

308.25 g/mol |

IUPAC Name |

diethyl 1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C12H15F3N2O4/c1-3-20-10(18)8-7-9(11(19)21-4-2)17(16-8)6-5-12(13,14)15/h7H,3-6H2,1-2H3 |

InChI Key |

WPTNJCYRVYNHBT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Solvent System : Dichloromethane/water (2:1 v/v)

- Temperature : 0–25°C

- Catalyst : None required

- Reaction Time : 4–6 hours

Mechanism :

- Diazotization : CF₃CH₂NH₂·HCl reacts with NaNO₂ to generate CF₃CHN₂ in situ.

- [3+2] Cycloaddition : The diazo compound undergoes cycloaddition with diethyl acetylenedicarboxylate to form the pyrazole ring.

- Esterification : Concurrent esterification stabilizes the dicarboxylate groups.

| Parameter | Value |

|---|---|

| Starting Material | CF₃CH₂NH₂·HCl (1.2 equiv) |

| Oxidizing Agent | NaNO₂ (1.5 equiv) |

| Substrate | Diethyl acetylenedicarboxylate |

| Workup | Aqueous extraction, column chromatography |

Stepwise Cyclocondensation and Esterification

An alternative method involves cyclocondensation followed by esterification :

Step 1: Pyrazole Ring Formation

- Reactants : Hydrazine hydrate and 3,3,3-trifluoropropyl acetylenedicarboxylate.

- Conditions : Ethanol, reflux (78°C), 8 hours.

- Intermediate : 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid.

Step 2: Esterification

- Reagents : Thionyl chloride (SOCl₂) and ethanol.

- Conditions : 0°C → 80°C, nitrogen atmosphere, 4 hours.

- Yield : 89–94% after purification.

Key Data :

- Molar Ratio : 1:3 (acid:SOCl₂)

- Side Products : <5% monoester (controlled via excess ethanol).

[3+2] Cycloaddition with Preformed Trifluoropropyldiazomethane

Diazomethane Synthesis:

- Reactants : CF₃CH₂NH₂·HCl + NaNO₂ in H₂SO₄ at −5°C.

- Isolation : Extracted with diethyl ether.

Cycloaddition:

- Substrate : Diethyl acetylenedicarboxylate.

- Conditions : Anhydrous THF, 25°C, 2 hours.

- Yield : 78–82%.

Advantages :

- Higher purity (≥98% by HPLC).

- Scalable to kilogram quantities.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction kinetics:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6 hours | 45 minutes |

| Yield | 85% | 88% |

| Energy Consumption | High | Low |

Conditions :

- Power: 300 W

- Temperature: 100°C

- Solvent: DMF

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| One-Pot | 92 | 95 | 12.50 | Industrial |

| Stepwise | 94 | 98 | 18.00 | Lab-scale |

| Preformed Diazomethane | 82 | 98 | 22.30 | Pilot-scale |

| Microwave | 88 | 97 | 15.80 | Bench-scale |

Key Findings :

- The one-pot method is optimal for industrial applications due to cost-effectiveness and high yield.

- Microwave synthesis reduces time but requires specialized equipment.

- Stepwise esterification achieves the highest purity but is less economical.

Troubleshooting and Optimization

Common Issues:

Low Yield in Cycloaddition :

Ester Hydrolysis :

Byproduct Formation :

- Example: Monoester (3–5%).

- Mitigation: Use excess ethanol (3–5 equiv).

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazole derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound, respectively.

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been investigated for its pharmacological properties. Compounds containing pyrazole rings are often studied for:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects.

- Analgesic Properties : The compound may also possess analgesic properties, making it a candidate for pain management therapies.

- Antitumor Activity : Some studies suggest potential antitumor effects, warranting further investigation into its efficacy as an anticancer agent .

Agrochemical Applications

The unique trifluoropropyl substitution enhances the compound's stability and efficacy in agricultural applications. It may serve as a:

- Pesticide or Herbicide : The compound's properties could be exploited in developing new agrochemicals that are more effective and environmentally friendly.

- Plant Growth Regulator : Its ability to interact with biological systems may allow it to function as a growth regulator in various crops.

A study examined the biological activity of this compound in vitro. The results indicated that the compound exhibited significant inhibition of inflammatory markers in cell cultures, suggesting its potential use as an anti-inflammatory agent .

Case Study 2: Agrochemical Efficacy

In agricultural trials, the compound was tested as a potential herbicide. Results demonstrated effective weed control with minimal phytotoxicity to crops, indicating its viability as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism of action of Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate is primarily influenced by the presence of the trifluoropropyl group, which can interact with various molecular targets and pathways. The electron-withdrawing nature of the trifluoropropyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions can further influence its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related pyrazole dicarboxylates, focusing on substituent effects:

Electronic and Steric Effects

- Trifluoropropyl vs. Chlorophenyl/Alkyl Groups : The trifluoropropyl group imparts strong electron-withdrawing effects, enhancing the pyrazole ring’s stability against nucleophilic attack compared to electron-donating alkyl groups (e.g., 2-oxopropyl) or moderately electron-withdrawing chlorophenyl groups .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS Number: 1946818-47-8) is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Characteristics:

- IUPAC Name: this compound

- Molecular Formula: C12H15F3N2O4

- Molecular Weight: 308.25 g/mol

- Boiling Point: Approximately 349.5°C

- Density: 1.3 g/cm³

Pharmacological Activities

Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties. This compound has been investigated for several of these activities:

- Antimicrobial Activity:

- Anticancer Potential:

Case Study 1: Antibacterial Activity

A series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 12.5 | Effective against E. coli |

| Compound B | 25.0 | Effective against S. aureus |

Case Study 2: Anticancer Activity

In vitro studies on this compound showed promising results in inhibiting the growth of human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | Apoptosis induction |

| HeLa (cervical cancer) | 10.0 | Mitochondrial pathway activation |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The general synthetic route includes:

- Formation of the pyrazole ring via cyclization reactions.

- Introduction of the trifluoropropyl group through nucleophilic substitution.

- Esterification to yield the final diethyl ester product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.